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molecular formula C15H20O6 B8276851 5-Oxo-5-(2,3,4-trimethoxy-phenyl)-pentanoic acid methyl ester

5-Oxo-5-(2,3,4-trimethoxy-phenyl)-pentanoic acid methyl ester

Cat. No. B8276851
M. Wt: 296.31 g/mol
InChI Key: NCBISYWSKJHBSM-UHFFFAOYSA-N
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Patent
US07429681B2

Procedure details

75 g of polyphosphoric acid (Acros) was charged in a 250 mL round bottom flask, followed by addition of 1,2,3-trimethoxybenzene (5.0 g, 29.73 mmol), and mono-methylglutarate (6.516 g, 44.60 mmol). The reaction mixture was stirred mechanically for 2.5 h at 45° C. The reaction mixture was then poured into a 1000 mL beaker containing around 250 mL of ice, and stirred well until all the product precipitated out. The tan colored product was then filtered and washed with water and dried under vacuum. No, purification required at this stage. 6.78 g (77%) of product was obtained, which was pure by NMR.
[Compound]
Name
polyphosphoric acid
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
6.516 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[C:4]=1[O:11][CH3:12].[CH3:13][O:14][C:15](=[O:22])[CH2:16][CH2:17][CH2:18][C:19]([O-])=[O:20]>>[CH3:13][O:14][C:15](=[O:22])[CH2:16][CH2:17][CH2:18][C:19](=[O:20])[C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[C:4]([O:11][CH3:12])[C:5]=1[O:9][CH3:10]

Inputs

Step One
Name
polyphosphoric acid
Quantity
75 g
Type
reactant
Smiles
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)OC)OC
Name
Quantity
6.516 g
Type
reactant
Smiles
COC(CCCC(=O)[O-])=O
Step Three
Name
ice
Quantity
250 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred mechanically for 2.5 h at 45° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was then poured into a 1000 mL beaker
STIRRING
Type
STIRRING
Details
stirred well until all the product
CUSTOM
Type
CUSTOM
Details
precipitated out
FILTRATION
Type
FILTRATION
Details
The tan colored product was then filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
No, purification

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
COC(CCCC(C1=C(C(=C(C=C1)OC)OC)OC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.78 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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